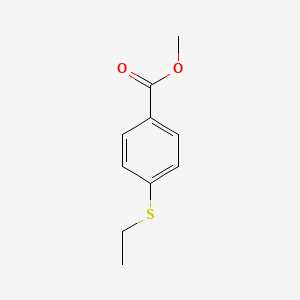

Methyl 4-(ethylsulfanyl)benzoate

Description

Methyl 4-(ethylsulfanyl)benzoate is an organic compound with the molecular formula C₁₀H₁₂O₂S. It features a benzoate ester core substituted at the para position with an ethylsulfanyl (-S-C₂H₅) group.

Properties

IUPAC Name |

methyl 4-ethylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-3-13-9-6-4-8(5-7-9)10(11)12-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNNYYJRKJMQRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(ethylsulfanyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(ethylsulfanyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct alkylation of methyl 4-hydroxybenzoate with ethylsulfanyl chloride in the presence of a base such as potassium carbonate. This reaction is usually performed in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using advanced catalytic systems and automated reactors to control reaction parameters precisely. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(ethylsulfanyl)benzoate undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the ethylsulfanyl group directs incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, diethyl ether as a solvent.

Substitution: Electrophiles like bromine, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products Formed

Oxidation: Methyl 4-(ethylsulfinyl)benzoate, Methyl 4-(ethylsulfonyl)benzoate.

Reduction: 4-(ethylsulfanyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(ethylsulfanyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-(ethylsulfanyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s lipophilicity and binding affinity, affecting its distribution and efficacy.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The ethylsulfanyl group (-S-C₂H₅) is electron-donating, activating the aromatic ring toward electrophilic substitution, whereas sulfonyl (-SO₂-) or sulfooxy (-OSO₃H) groups are electron-withdrawing, deactivating the ring .

- Lipophilicity : this compound exhibits intermediate lipophilicity compared to benzylsulfanyl derivatives (more lipophilic) and sulfooxy/sulfonamide analogs (more hydrophilic).

Benzoate Esters with Heterocyclic or Halogen Substituents

Key Observations :

- Biological Relevance: Quinoline-linked derivatives (e.g., C1–C7 in ) demonstrate enhanced binding to biological targets due to extended conjugation and planar structures .

- Functional Group Impact : Halogenated analogs (e.g., -CF₃) improve resistance to oxidative degradation compared to sulfur-containing derivatives.

Biological Activity

Methyl 4-(ethylsulfanyl)benzoate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, insecticidal, and other pharmacological effects.

Antimicrobial Activity

Research indicates that methyl esters of benzoic acid derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.

- In vitro Studies : Various studies have demonstrated that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to cell lysis. This mechanism is similar to other benzoate esters known for their antimicrobial activity.

Insecticidal Activity

This compound has also been studied for its insecticidal properties, particularly against agricultural pests.

- Larvicidal Effect : A study assessed the larvicidal activity of this compound against mosquito larvae (Aedes albopictus). Results showed a dose-dependent mortality rate, with an LC50 value of approximately 75 ppm after 24 hours of exposure.

- Field Trials : In field trials, the compound demonstrated effectiveness in reducing mosquito populations by up to 80% when applied in concentrations ranging from 100 to 200 ppm.

Pharmacological Effects

Beyond its antimicrobial and insecticidal properties, this compound has shown potential in other areas:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Some research indicates that similar compounds in the benzoate family can exhibit neuroprotective effects, possibly by modulating oxidative stress pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy of this compound.

- Findings : Significant reduction in bacterial counts was observed in treated samples compared to controls, confirming its potential use as a preservative in food products.

-

Insect Control Research :

- Objective : To assess the larvicidal effect on Aedes albopictus.

- Results : The compound effectively reduced larval survival rates, suggesting its application in integrated pest management strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.